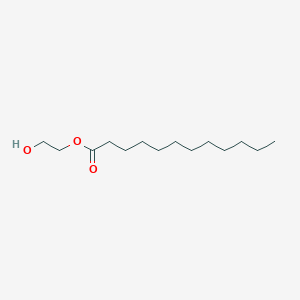

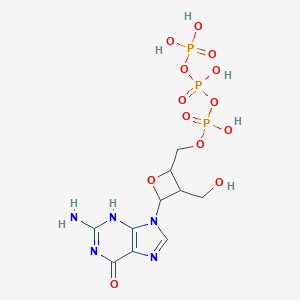

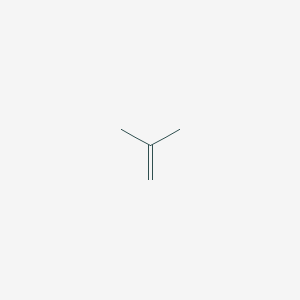

![molecular formula C14H11BrN2O B167266 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-17-3](/img/structure/B167266.png)

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, leading to the formation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones under different conditions . Another method includes the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, which yields imidazo[1,2-a]pyridines and indoles, with the 4-methoxyphenyl derivative giving a mixture of the corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole . Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized using a systematic approach involving condensation and alkylation reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various techniques. For instance, the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde shows that the imidazo[1,2-a]pyridine ring system is almost planar and forms dihedral angles with the methoxyphenyl ring and the nitro group. The crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The bromination of 2-aryl- and 2-alkyl-imidazo[1,2-a]pyridines typically results in the substitution of the hydrogen in the 3-position. This orientation remains consistent even in the presence of highly reactive α-hydrogen atoms in the molecule, such as in the case of 2-(2-thienyl)imidazo[1,2-a]pyridine . Furthermore, a copper-mediated aerobic oxidative synthesis method has been developed for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines, which tolerates various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structure. The planarity of the imidazo[1,2-a]pyridine ring system and the presence of substituents such as methoxy and nitro groups influence the compound's intermolecular interactions and, consequently, its physical properties. However, specific details regarding the physical properties of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are not provided in the papers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthetic Pathways: The compound is formed as a product in synthetic reactions involving substituted phenyl aminoisoxazolones and triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles (Khalafy et al., 2002).

- Crystal Structure Analysis: The crystal structure and Hirshfeld surface analysis of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, a derivative of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, reveals the inclination angles of the methoxyphenyl ring relative to the imidazole ring (Dhanalakshmi et al., 2018).

Medicinal Chemistry and Biological Activity

- Breast Cancer Chemotherapy: A selenylated derivative of imidazo[1,2-a]pyridine, with a methoxyphenyl group, showed promising activity against breast cancer cells by inhibiting cell proliferation, causing DNA cleavage, and inducing apoptosis (Almeida et al., 2018).

- Corrosion Inhibition: The compound's derivatives, especially those with a methoxyphenyl group, have been studied for their potential as corrosion inhibitors in various metal environments (Saady et al., 2020).

Other Applications

- Synthesis of Emitters: 1,3-Diarylated imidazo[1,5-a]pyridine derivatives, including those with methoxyphenyl groups, have been synthesized and analyzed for their optical properties, showcasing potential applications in low-cost luminescent materials (Volpi et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of imidazo[1,2-a]pyridine derivatives could involve the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .

Eigenschaften

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBTWQXRCYWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378038 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

CAS RN |

138023-17-3 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.